An In-depth Technical Guide to 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
An In-depth Technical Guide to 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol. This molecule is of interest to researchers in medicinal chemistry and drug discovery as a potential building block for the synthesis of bioactive molecules, particularly kinase inhibitors.
Core Chemical Properties
1-(5-Chloro-3-fluoropyridin-2-yl)ethanol, with the CAS Number 1374652-03-5, is a substituted pyridinylethanol derivative. Its structure incorporates a pyridine ring functionalized with both a chlorine and a fluorine atom, in addition to a secondary alcohol group. This combination of features imparts specific physicochemical properties that are valuable in the design of targeted therapeutic agents.
Physicochemical Data
A summary of the available quantitative data for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is presented in Table 1. It is important to note that while some fundamental properties are readily available from commercial suppliers, experimental data for properties such as melting and boiling points are not consistently reported in the public domain.
| Property | Value | Source |
| CAS Number | 1374652-03-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₇H₇ClFNO | Calculated |
| Molecular Weight | 175.59 g/mol | Calculated |
| Appearance | Not specified (likely a solid or oil at room temperature) | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is not extensively documented in publicly accessible literature, its structure suggests a logical synthetic approach. The synthesis would likely involve the creation of the substituted pyridine ring followed by the introduction of the ethanol side chain.
A plausible synthetic route, based on general organic chemistry principles and literature precedents for similar compounds, is the reduction of the corresponding ketone, 2-acetyl-5-chloro-3-fluoropyridine. This ketone precursor could potentially be synthesized through a variety of cross-coupling reactions or by functionalization of a pre-existing substituted pyridine.
General Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol via the reduction of a ketone precursor.
Figure 1: Generalized synthetic workflow for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol.
Note: This represents a hypothetical pathway. The specific reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would need to be optimized for this particular synthesis.
Potential Role in Drug Discovery and Signaling Pathways
Substituted pyridinylethanol derivatives are recognized as important intermediates in the synthesis of various pharmaceutically active compounds. The structural motifs present in 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol, namely the halogenated pyridine ring, are frequently found in kinase inhibitors.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.
While there is no direct evidence in the reviewed literature linking 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol to a specific signaling pathway, its potential as a precursor for kinase inhibitors suggests its relevance. The synthesis of more complex molecules from this starting material could lead to compounds that modulate the activity of various kinase-regulated pathways.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical progression from a chemical building block like 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol to a potential therapeutic agent targeting a signaling pathway.
Figure 2: Logical flow from a chemical intermediate to a potential therapeutic agent.
Safety and Handling
Based on available safety data sheets, 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is classified as a substance that can cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is a chemical intermediate with significant potential in the field of medicinal chemistry. While comprehensive data on its physical and chemical properties are still emerging, its structural features make it a valuable starting material for the synthesis of novel compounds, particularly those targeting kinase-mediated signaling pathways. Further research into its synthesis, reactivity, and the biological activity of its derivatives is warranted to fully explore its potential in drug discovery and development.

